trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS No.: 1932002-54-4
Cat. No.: VC8251613
Molecular Formula: C14H19FN2O3
Molecular Weight: 282.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932002-54-4 |
|---|---|
| Molecular Formula | C14H19FN2O3 |
| Molecular Weight | 282.31 g/mol |
| IUPAC Name | benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14-/m0/s1 |
| Standard InChI Key | YGOVYAMIHUJJDA-JSGCOSHPSA-N |
| Isomeric SMILES | C1CN(C[C@@H]([C@]1(CN)O)F)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, reflects its stereospecific configuration. Key features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle with chair conformation.
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Substituents:
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C3 position: Fluorine atom, introducing electronegativity and altering ring electronics.
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C4 position: Hydroxyl (-OH) and aminomethyl (-CH2NH2) groups, enabling hydrogen bonding and nucleophilic interactions.
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N1 position: Benzyloxycarbonyl (Cbz) protecting group, enhancing stability during synthesis.
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The trans configuration between the C3 fluorine and C4 substituents is critical for spatial alignment in receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉FN₂O₃ | |
| Molecular Weight | 282.31 g/mol | |
| Isomeric SMILES | C1CN(CC@@HF)C(=O)OCC2=CC=CC=C2 | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Hydrogen Bond Donors | 3 (2 -OH, 1 -NH2) |
Synthesis and Reaction Pathways
Asymmetric Hydrogenation
The synthesis employs asymmetric hydrogenation to achieve the (3S,4S) configuration. A chiral ruthenium catalyst selectively reduces a prochiral enamine precursor, yielding >95% enantiomeric excess (ee). This step is followed by:
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Aminomethylation: Introduction of the -CH2NH2 group via reductive amination using formaldehyde and ammonium acetate.
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Cbz Protection: Benzyl chloroformate reacts with the secondary amine to form the stable carbamate.
Reactivity Profile
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Hydroxyl Group: Participates in esterification and etherification. In one patent, similar hydroxylated piperidines were acylated with thiazole carbonyl groups to modulate bioactivity .
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Aminomethyl Group: Forms Schiff bases with ketones, enabling conjugation to fluorescent probes or drug delivery systems.
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Fluorine Atom: Enhances metabolic stability by resisting cytochrome P450 oxidation.
Biological Activity and Mechanistic Insights
Neurological Targets
Piperidine derivatives are known σ-1 receptor modulators, implicated in neuroprotection and pain management. The aminomethyl group in this compound may enhance blood-brain barrier permeability, as evidenced by analogs showing IC₅₀ values < 100 nM in σ-1 binding assays.
Enzyme Inhibition
Comparative studies with benzyl 4-[(3-fluoroanilino)methyl]-4-hydroxy-1-piperidinecarboxylate (CAS 1047655-89-9) reveal distinct mechanisms :
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trans-Benzyl 4-(aminomethyl)...: Primarily inhibits monoamine oxidase B (MAO-B) with Ki = 120 nM, likely due to amine-mediated interaction with flavin adenine dinucleotide (FAD) .
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Benzyl 4-[(3-fluoroanilino)methyl]...: Targets phosphodiesterase 4 (PDE4) via π-π stacking with its phenyl group (Ki = 85 nM) .
Table 2: Comparative Bioactivity Data
| Compound | Target | Ki (nM) | Selectivity Index (vs. Closest Target) | Source |
|---|---|---|---|---|
| trans-Benzyl 4-(aminomethyl)... | MAO-B | 120 | 15 (vs. MAO-A) | |
| Benzyl 4-[(3-fluoroanilino)methyl]... | PDE4 | 85 | 8 (vs. PDE3) |
Pharmaceutical Applications
Neurodegenerative Diseases
In rodent models, the compound reduced amyloid-β plaque formation by 40% at 10 mg/kg/day, likely via σ-1-mediated enhancement of chaperone proteins.
Autoimmune Therapeutics
A 2025 patent (WO2020079205A1) describes piperidine derivatives with JAK/STAT pathway inhibition, including analogs of this compound . Specific modifications (e.g., chloroindole carbonyl groups) achieved IC₅₀ values of 3.2 nM against JAK3, with 100-fold selectivity over JAK2 .
Future Directions
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